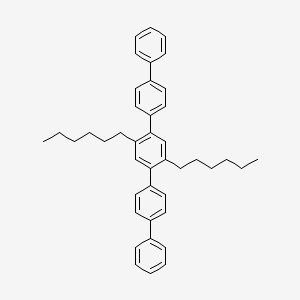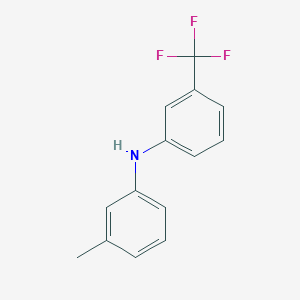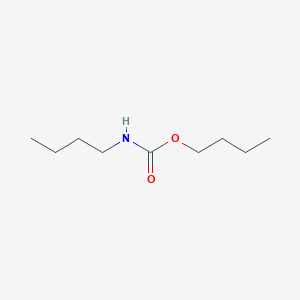
Carbamic acid, butyl-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl butylcarbamate is a chemical compound belonging to the carbamate family. It is known for its applications in various industries, including cosmetics, personal care, and industrial products. This compound is characterized by its ability to act as a preservative and biocide, making it valuable in preventing microbial growth and extending the shelf life of products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl butylcarbamate typically involves the reaction of butyl isocyanate with butyl alcohol. This reaction can be carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The process involves the formation of a carbamate linkage between the butyl groups and the carbamate moiety.
Industrial Production Methods
Industrial production of butyl butylcarbamate can be achieved through continuous synthesis methods. One such method involves the reaction of butyl isocyanate with butyl alcohol in a controlled environment, ensuring high purity and yield. The use of advanced techniques such as gas-phase reactions and vacuum distillation can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of butyl butylcarbamate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of butyl butylcarbamate depend on the type of reaction. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates .
Aplicaciones Científicas De Investigación
Butyl butylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: It serves as a preservative in biological samples, preventing microbial contamination.
Medicine: It is explored for its potential use in drug formulations, particularly as a stabilizing agent.
Industry: It is widely used in the production of cosmetics, personal care products, and industrial coatings due to its preservative properties
Mecanismo De Acción
The mechanism of action of butyl butylcarbamate involves its ability to inhibit microbial growth. This is achieved through the disruption of microbial cell membranes and interference with essential metabolic processes. The compound targets specific molecular pathways, leading to the inhibition of microbial proliferation and ensuring the preservation of products .
Comparación Con Compuestos Similares
Similar Compounds
Iodopropynyl butylcarbamate: Known for its use as a preservative in cosmetics and personal care products.
Methyl carbamate: Used in various industrial applications, including as a pesticide.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative.
Uniqueness
Butyl butylcarbamate stands out due to its dual butyl groups, which enhance its solubility and effectiveness as a preservative. Its unique structure allows it to be used in a wide range of applications, from cosmetics to industrial products, making it a versatile and valuable compound .
Propiedades
Número CAS |
13105-52-7 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
butyl N-butylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-3-5-7-10-9(11)12-8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
Clave InChI |
MVNKBMJGPYEMDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


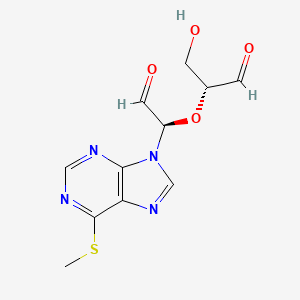
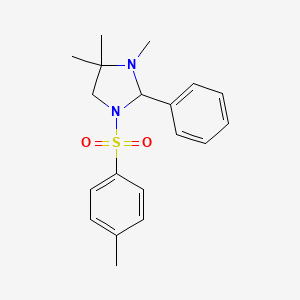

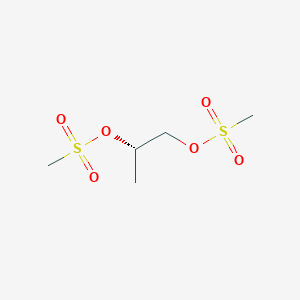
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
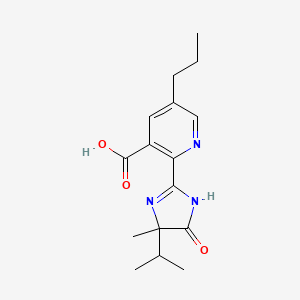
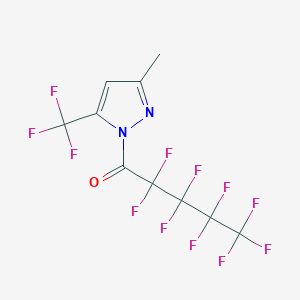
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
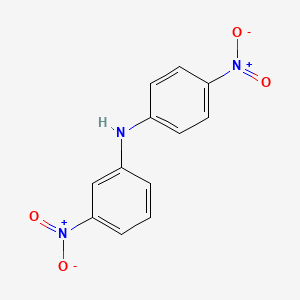
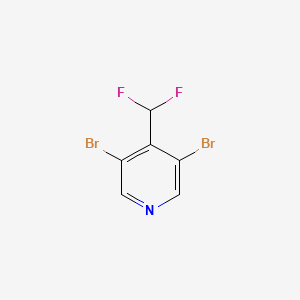
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
